molecular formula C12H22 B14738706 2,3-Dibutyl-1,3-butadiene CAS No. 5731-93-1

2,3-Dibutyl-1,3-butadiene

Cat. No.: B14738706
CAS No.: 5731-93-1
M. Wt: 166.30 g/mol
InChI Key: KWLSHEKEMVDTBF-UHFFFAOYSA-N
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Description

2,3-Dibutyl-1,3-butadiene is an organic compound with the molecular formula C12H22 It is a derivative of 1,3-butadiene, where two butyl groups are attached to the second and third carbon atoms of the butadiene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibutyl-1,3-butadiene typically involves the alkylation of 1,3-butadiene with butyl halides under specific conditions. One common method is the use of a strong base such as sodium amide (NaNH2) to facilitate the alkylation reaction. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve the catalytic dimerization of butadiene followed by selective hydrogenation and subsequent alkylation. The process requires precise control of temperature, pressure, and catalyst selection to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibutyl-1,3-butadiene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3) to form corresponding diols or epoxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield saturated hydrocarbons.

    Substitution: Halogenation reactions can occur with halogens like chlorine (Cl2) or bromine (Br2) to form halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous solution or O3 in an organic solvent.

    Reduction: H2 gas with a palladium catalyst.

    Substitution: Cl2 or Br2 in the presence of a suitable solvent.

Major Products:

    Oxidation: Diols or epoxides.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2,3-Dibutyl-1,3-butadiene has several applications in scientific research:

    Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique mechanical and thermal properties.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving dienes.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty rubbers and elastomers with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 2,3-Dibutyl-1,3-butadiene involves its interaction with various molecular targets and pathways. In polymerization reactions, the compound undergoes a radical or ionic mechanism to form long-chain polymers. The presence of butyl groups influences the reactivity and stability of the resulting polymers, making them suitable for specific applications.

Comparison with Similar Compounds

    1,3-Butadiene: A simpler diene with no alkyl substitutions.

    2,3-Dimethyl-1,3-butadiene: A similar compound with methyl groups instead of butyl groups.

    Isoprene: Another diene with a different substitution pattern.

Comparison: 2,3-Dibutyl-1,3-butadiene is unique due to the presence of butyl groups, which impart distinct physical and chemical properties compared to its simpler counterparts. The butyl groups increase the hydrophobicity and steric hindrance, affecting the compound’s reactivity and applications.

Properties

CAS No.

5731-93-1

Molecular Formula

C12H22

Molecular Weight

166.30 g/mol

IUPAC Name

5,6-dimethylidenedecane

InChI

InChI=1S/C12H22/c1-5-7-9-11(3)12(4)10-8-6-2/h3-10H2,1-2H3

InChI Key

KWLSHEKEMVDTBF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C)C(=C)CCCC

Origin of Product

United States

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